molecular formula C4H12ClN B1627839 Diethylamine-15N hydrochloride CAS No. 262601-45-6

Diethylamine-15N hydrochloride

Cat. No.: B1627839
CAS No.: 262601-45-6
M. Wt: 110.59 g/mol
InChI Key: HDITUCONWLWUJR-LJJZSEGWSA-N
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Description

Diethylamine-15N hydrochloride is a nitrogen-labeled compound with the molecular formula (C2H5)215NH · HCl. It is a derivative of diethylamine, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylamine-15N hydrochloride can be synthesized through the reaction of diethylamine with hydrochloric acid, where the nitrogen atom in diethylamine is isotopically labeled with nitrogen-15. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethylamine-15N hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethylamine-15N hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a labeling agent for the analysis of chemical reactions and mechanisms.

    Biology: It is employed in the study of metabolic pathways and enzyme kinetics.

    Medicine: It is used in the synthesis of pharmaceuticals and in drug discovery and development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of diethylamine-15N hydrochloride involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 isotope allows for the tracking and analysis of the compound in various biological and chemical systems. This enables researchers to study the pathways and mechanisms involved in its effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethylamine-15N hydrochloride
  • Triethylamine-15N hydrochloride
  • Ethylamine-15N hydrochloride

Comparison

Diethylamine-15N hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in research applications. Compared to similar compounds, it offers better resolution and accuracy in mass spectrometry and other analytical techniques .

Properties

IUPAC Name

N-ethylethan(15N)amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUCONWLWUJR-LJJZSEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH]CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583933
Record name N-Ethylethan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262601-45-6
Record name N-Ethylethan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262601-45-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine-15N hydrochloride
Reactant of Route 2
Diethylamine-15N hydrochloride
Reactant of Route 3
Diethylamine-15N hydrochloride
Reactant of Route 4
Diethylamine-15N hydrochloride
Reactant of Route 5
Diethylamine-15N hydrochloride
Reactant of Route 6
Diethylamine-15N hydrochloride

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